molecular formula C16H16N4S B12456202 N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyrimidin-2-amine

N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyrimidin-2-amine

Cat. No.: B12456202
M. Wt: 296.4 g/mol
InChI Key: XWVXDUXAXCFYJP-UHFFFAOYSA-N
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Description

N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyrimidin-2-amine is a heterocyclic compound that contains both thiazole and pyrimidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the thiazole ring, which contains both nitrogen and sulfur atoms, and the pyrimidine ring, which contains nitrogen atoms, makes this compound a candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyrimidin-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(propan-2-yl)phenyl isothiocyanate with 2-aminopyrimidine in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
  • 2,4-Disubstituted thiazoles

Uniqueness

N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyrimidin-2-amine is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C16H16N4S

Molecular Weight

296.4 g/mol

IUPAC Name

4-(4-propan-2-ylphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C16H16N4S/c1-11(2)12-4-6-13(7-5-12)14-10-21-16(19-14)20-15-17-8-3-9-18-15/h3-11H,1-2H3,(H,17,18,19,20)

InChI Key

XWVXDUXAXCFYJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=CC=N3

Origin of Product

United States

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